Cas no 34663-15-5 (6,7,8,9-tetrahydro-5H-benzo7annulen-6-one)

6,7,8,9-tetrahydro-5H-benzo7annulen-6-one structure
34663-15-5 structure
商品名:6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
CAS番号:34663-15-5
MF:C11H12O
メガワット:160.21238
MDL:MFCD09867956
CID:1028950
PubChem ID:12488081

6,7,8,9-tetrahydro-5H-benzo7annulen-6-one 化学的及び物理的性質

名前と識別子

    • 8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
    • 5,7,8,9-TETRAHYDRO-6H-BENZO[A]CYCLOHEPTEN-6-ONE
    • 5,7,8,9-tetrahydrobenzo[7]annulen-6-one
    • 6,7,8,9-tetrahydro-5H-benzo7annulen-6-one
    • 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
    • 5,7,8,9-Tetrahydro-6H-benzo[7]annulen-6-one
    • VDQFEVQCXBWMII-UHFFFAOYSA-N
    • DTXSID60500117
    • 5,7,8,9-tetrahydro-6H-benzocyclohept-6-one
    • DB-129631
    • Z1255446913
    • AKOS022171596
    • EN300-109241
    • CS-0006420
    • 5,7,8,9-tetrahydrobenzocyclohepten-6-one
    • 34663-15-5
    • SCHEMBL379443
    • MDL: MFCD09867956
    • インチ: InChI=1S/C11H12O/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5H,3,6-8H2
    • InChIKey: VDQFEVQCXBWMII-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2CC(=O)CCCC2=C1

計算された属性

  • せいみつぶんしりょう: 160.088815002g/mol
  • どういたいしつりょう: 160.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

6,7,8,9-tetrahydro-5H-benzo7annulen-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-109241-2.5g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
34663-15-5 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-109241-10.0g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
34663-15-5 95%
10.0g
$5159.0 2023-07-07
eNovation Chemicals LLC
Y1003069-5g
8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
34663-15-5 95%
5g
$2000 2024-07-24
Enamine
EN300-109241-0.1g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
34663-15-5 95%
0.1g
$416.0 2023-10-27
Enamine
EN300-109241-0.25g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
34663-15-5 95%
0.25g
$594.0 2023-10-27
Aaron
AR00D2KE-10g
8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
34663-15-5 95%
10g
$7119.00 2023-12-14
1PlusChem
1P00D2C2-5g
8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
34663-15-5 95%
5g
$4356.00 2025-02-26
Enamine
EN300-109241-10g
6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
34663-15-5 95%
10g
$5159.0 2023-10-27
A2B Chem LLC
AG08754-10g
8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
34663-15-5 95%
10g
$5466.00 2024-04-20
A2B Chem LLC
AG08754-5g
8,9-Dihydro-5H-benzo[7]annulen-6(7H)-one
34663-15-5 95%
5g
$3698.00 2024-04-20

6,7,8,9-tetrahydro-5H-benzo7annulen-6-one 関連文献

6,7,8,9-tetrahydro-5H-benzo7annulen-6-oneに関する追加情報

Comprehensive Overview of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-one (CAS No. 34663-15-5)

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-one (CAS No. 34663-15-5) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and material science research. This compound, often referred to as a benzo-fused cycloheptenone, exhibits versatile chemical properties due to its rigid yet flexible ring system. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents.

The synthetic routes for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one often involve intramolecular cyclization or transition-metal-catalyzed reactions, making it a subject of interest in green chemistry discussions. With growing demand for sustainable synthesis methods, this compound’s production aligns with trends toward atom economy and catalytic efficiency. Its molecular weight (162.23 g/mol) and moderate lipophilicity further enhance its applicability in medicinal chemistry optimization.

In recent years, 34663-15-5 has been studied for its structural similarity to bioactive natural products, such as terpenoids and flavonoids. This connection has spurred investigations into its potential antioxidant properties, a hot topic in nutraceutical research. Users frequently search for "benzoannulenone derivatives in skincare" or "cycloheptenone applications in cosmetics", reflecting broader consumer interest in multifunctional ingredients.

From a material science perspective, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one serves as a precursor for organic semiconductors and liquid crystal materials. Its conjugated π-system allows for tunable electrochemical properties, making it relevant to flexible electronics—a trending sector driven by wearable technology demands. Searches like "small molecules for OLEDs" or "aromatic ketones in photovoltaics" highlight this intersection.

Analytical characterization of CAS 34663-15-5 typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, with its crystalline form being a focus for polymorphism studies. The compound’s melting point (≈80–85°C) and solubility profile are critical parameters for industrial applications, often queried as "benzo[7]annulenone solubility in DMSO" or "thermal stability of cyclic ketones."

Environmental and regulatory aspects of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one remain compliant with major REACH and FDA guidelines, though niche discussions arise around biodegradation pathways. Its low ecotoxicity profile positions it favorably compared to traditional aromatic solvents, aligning with the bio-based chemical movement.

Future research directions may explore enantioselective synthesis of this scaffold for chiral drug development, leveraging its stereogenic center. As AI-assisted molecular design grows, queries like "machine learning for annulene derivatives" suggest evolving interdisciplinary approaches. The compound’s patent landscape also shows incremental innovation, particularly in catalytic asymmetric hydrogenation techniques.

In summary, 34663-15-5 represents a compelling case study in bridging academic research with industrial applications. Its dual relevance to life sciences and advanced materials ensures sustained visibility in scientific literature and patent filings, while its structural novelty continues to inspire hypothesis-driven research across multiple disciplines.

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